molecular formula C19H22N4O2S B2605931 (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone CAS No. 1286720-38-4

(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone

Cat. No. B2605931
CAS RN: 1286720-38-4
M. Wt: 370.47
InChI Key: HKQYIBUUHMDLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Scientific Research Applications

Metabolism and Excretion in Various Species

Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to the compound , in rats, dogs, and humans. This study highlighted the compound's rapid absorption and primary metabolism through hydroxylation, providing insights into its potential pharmacokinetic profile in different species (Sharma et al., 2012).

Potential in Treating Type 2 Diabetes

Ammirati et al. (2009) synthesized a series of proline amides, including compounds structurally similar to the query compound, as inhibitors of dipeptidyl peptidase IV for type 2 diabetes treatment. This research provides a basis for understanding the therapeutic potential of such compounds in metabolic diseases (Ammirati et al., 2009).

Histamine H3 Receptor Antagonists

Swanson et al. (2009) explored a series of molecules, including compounds with a structural resemblance to the query compound, as histamine H3 receptor antagonists. This study is crucial for understanding the role of such compounds in treating neurological and psychiatric disorders (Swanson et al., 2009).

Novel Transformations in Thiophene Synthesis

Pokhodylo et al. (2010) studied novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, which are structurally related to the query compound. This research is significant for advancing synthetic methodologies in medicinal chemistry (Pokhodylo et al., 2010).

Exploration in Pharmaceutical Patent Trends

Habernickel (2001) provided insights into pharmaceutical patent trends, including compounds structurally similar to the query compound. This study is relevant for understanding the evolving landscape of pharmaceutical research and development (Habernickel, 2001).

Molecular Interaction Studies

Shim et al. (2002) examined the molecular interactions of a compound structurally akin to the query compound with the CB1 cannabinoid receptor. This research contributes to the understanding of receptor-ligand interactions in drug discovery (Shim et al., 2002).

Mechanism of Action

properties

IUPAC Name

[4-(pyridin-2-ylmethyl)piperazin-1-yl]-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-18(15-12-23(13-15)19(25)17-5-3-11-26-17)22-9-7-21(8-10-22)14-16-4-1-2-6-20-16/h1-6,11,15H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQYIBUUHMDLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.